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Compound of Interest

Compound Name:
1-Benzyl 3-methyl piperazine-1,3-

dicarboxylate

Cat. No.: B144321 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to the physicochemical properties of

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate. Given that this compound is not extensively

documented in publicly available literature, this guide outlines the necessary framework for its

characterization, including standardized experimental protocols and data presentation formats.

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in

biologically active compounds, which underscores the importance of thoroughly characterizing

novel derivatives like the one discussed herein.[1][2][3]

Chemical Identity
Based on standard IUPAC nomenclature, the proposed structure for 1-Benzyl 3-methyl
piperazine-1,3-dicarboxylate is presented below. This structure features a benzyl group and a

carboxylate on the nitrogen at position 1, and a methyl carboxylate group at position 3 of the

piperazine ring.

Molecular Formula: C₁₄H₁₈N₂O₄ Molecular Weight: 278.30 g/mol CAS Number: Not Assigned

Physicochemical Data Summary
The following table summarizes the key physicochemical properties to be determined for 1-
Benzyl 3-methyl piperazine-1,3-dicarboxylate. This structured format allows for clear and
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concise data presentation, essential for drug development and research applications.

Property Value Method

Melting Point (°C) Not Determined Capillary Method

Boiling Point (°C) Not Determined

Not Applicable (likely

decomposition at high

temperatures)

Solubility (mg/mL)

   Water Not Determined Shake-flask method

   DMSO Not Determined Shake-flask method

   Ethanol Not Determined Shake-flask method

pKa Not Determined
Potentiometric titration or UV-

spectroscopy

LogP (Octanol/Water) Not Determined Shake-flask method or HPLC

Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided

below. These protocols are standard in the field and can be adapted as necessary.

3.1. Melting Point Determination (Capillary Method)[4][5][6][7]

This method is used to determine the temperature at which the solid compound transitions to a

liquid. A sharp melting point range is indicative of high purity.

Apparatus: Melting point apparatus, capillary tubes (one end sealed), thermometer.

Procedure:

Ensure the sample is completely dry and in a powdered form.

Load a small amount of the compound into the open end of a capillary tube to a height of

2-3 mm.
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Pack the sample into the sealed end of the tube by tapping or dropping it through a long

glass tube.

Place the capillary tube into the heating block of the melting point apparatus.

Heat the sample rapidly to a temperature approximately 15-20°C below the expected

melting point.

Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

Record the temperature at which the first liquid appears (onset of melting) and the

temperature at which the entire sample becomes liquid (completion of melting). This range

is the melting point.

3.2. Solubility Determination (Shake-Flask Method)[8][9]

This protocol determines the saturation concentration of the compound in a given solvent.

Apparatus: Analytical balance, vials with screw caps, orbital shaker, filtration device (e.g.,

0.45 µm syringe filter), analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

Add an excess amount of the solid compound to a vial containing a known volume of the

solvent (e.g., water, DMSO, ethanol).

Seal the vial and place it on an orbital shaker in a temperature-controlled environment

(typically 25°C).

Shake the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

After shaking, allow the suspension to settle.

Filter an aliquot of the supernatant to remove any undissolved solid.

Quantify the concentration of the dissolved compound in the filtrate using a validated

analytical method, such as HPLC-UV. The resulting concentration is the solubility.
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3.3. LogP Determination (Shake-Flask Method)[10][11][12][13][14]

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a

critical parameter for predicting its pharmacokinetic properties.

Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical instrument for

quantification (e.g., HPLC-UV).

Procedure:

Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS,

pH 7.4).

Prepare a stock solution of the compound in one of the phases (typically the one in which

it is more soluble).

Add a known volume of the stock solution to a vial containing known volumes of both the

octanol and aqueous phases.

Seal the vial and shake it on an orbital shaker for a sufficient time to reach partitioning

equilibrium (e.g., 1-2 hours).

Separate the two phases by centrifugation.

Carefully remove an aliquot from each phase.

Determine the concentration of the compound in each aliquot using a suitable analytical

method.

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase

to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations: Workflows and Pathways
4.1. Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a new chemical

entity (NCE) like 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate.[15][16][17][18][19]
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Phase 2: Physicochemical Profiling

Synthesis & Purification

Structure Elucidation (NMR, MS)

Purity Assessment (HPLC, LC-MS)

Melting Point Determination

Solubility Profiling (Aqueous & Organic) pKa Determination

LogP/LogD Measurement

In Vitro Biological Screening

Chemical Stability Studies

Data Analysis & Reporting
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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